5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-24-14-8-6-13(7-9-14)15(21-10-4-5-11-21)16-17(23)22-18(25-16)19-12(2)20-22/h6-9,15,23H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEIQXGDEBLHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazolo[3,2-b][1,2,4]triazole core : A heterocyclic structure known for various biological activities.
- 4-Ethoxyphenyl group : This substitution may influence the compound's interaction with biological targets.
- Pyrrolidinyl moiety : This part of the molecule is often associated with enhanced bioactivity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that triazole derivatives often exhibit significant anticancer properties. For instance, related compounds have shown varying degrees of cytotoxicity against different cancer cell lines. In vitro studies suggest that modifications to the thiazole and triazole structures can enhance their potency against specific cancer types.
Antimicrobial Properties
The antimicrobial activity of triazole derivatives is well-documented. Compounds similar to this compound have been tested against various bacterial strains and fungi. The presence of the thiazole ring is believed to contribute to this activity by interfering with microbial metabolic processes.
Neuropharmacological Effects
Triazoles have also been explored for their effects on neurotransmitter systems. Some studies suggest that compounds with similar structures may act as inhibitors of glycine transporters, which are crucial in the treatment of neurological disorders such as schizophrenia and anxiety.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Screening : A series of thiazolidinone derivatives were synthesized and tested for anticancer activity. Compounds demonstrated GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines, indicating promising potential for further development (PubMed) .
- Antimicrobial Testing : A related study assessed the efficacy of thiazole derivatives against a panel of ESKAPE pathogens. Results indicated variable potency but highlighted the importance of structural modifications in enhancing antibacterial activity (PMC) .
- Neuropharmacological Assessment : Another investigation focused on glycine transporter inhibition by triazole derivatives. The study found that certain compounds exhibited high affinity for GlyT1 receptors, suggesting potential therapeutic applications in neuropsychiatric disorders (SciELO) .
Data Tables
| Activity Type | Tested Compounds | IC₅₀/ GI₅₀ Values | Notes |
|---|---|---|---|
| Anticancer | Thiazolidinones | 1.64 - 4.58 μM | Effective against leukemia cell lines |
| Antimicrobial | Thiazole Derivatives | Variable | Effective against ESKAPE pathogens |
| Neuropharmacological | Triazole Derivatives | IC₅₀ = 64 nM | High affinity for GlyT1 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Protein Kinase Inhibition
One of the notable applications of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid is its role as an inhibitor of specific protein kinases. Research indicates that compounds in the pyrazole family can effectively inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), which are crucial in regulating cell cycle and metabolism . This inhibition can be leveraged to develop therapeutic agents for conditions such as cancer and metabolic disorders.
2. Anti-inflammatory Properties
Studies have shown that derivatives of pyrazole compounds exhibit anti-inflammatory effects. For instance, certain analogs have been identified as bradykinin B1 receptor antagonists, which can be beneficial in treating inflammatory diseases . The structural characteristics of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid may enhance its efficacy in this regard.
Agrochemical Applications
1. Herbicide Development
The compound has potential applications in agrochemicals, particularly as a herbicide. Research has indicated that modifications to the pyrazole structure can lead to compounds with herbicidal activity against various weed species. The ability to selectively inhibit specific enzymes involved in plant growth makes this compound a candidate for developing new herbicides with reduced environmental impact .
Material Science Applications
1. Synthesis of Functional Materials
In material science, 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid can serve as a building block for synthesizing functional materials. Its reactive carboxylic acid group allows for further chemical modifications, enabling the development of polymers or composites with tailored properties for specific applications, such as sensors or catalysts .
Case Studies and Research Findings
| Application Area | Description | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Inhibition of CDKs and GSK3 for cancer therapy | Hardie, G., & Hanks, S. (1995) - The Protein Kinase Facts Book |
| Agrochemicals | Development of selective herbicides | Research on pyrazole derivatives for herbicidal activity |
| Material Science | Synthesis of polymers with tailored properties | Various studies on functional materials using pyrazole derivatives |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Heterocycle Variations
- Hydroxyl vs. Carbonyl at Position 6: The target compound’s 6-ol group distinguishes it from analogs like 5-ene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones (e.g., compounds 5a–5h in ), which have a ketone at position 4.
Substituents at Position 5
- Pyrrolidinyl vs. Piperazinyl derivatives often exhibit enhanced blood-brain barrier penetration, relevant for CNS targets .
- Aromatic vs. Aliphatic Substituents :
Compounds like (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)... () replace the ethoxyphenyl-pyrrolidinyl group with bulkier pyrazole-based systems. These modifications may enhance π-stacking but reduce metabolic stability due to increased lipophilicity .
Halogenation Effects
- Chlorine or fluorine substitutions (e.g., 5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo... , ) improve binding affinity to hydrophobic pockets in enzymes or receptors. Halogens also slow oxidative metabolism, extending half-life .
Physicochemical Properties
*Estimated using fragment-based calculations (e.g., ).
- The target compound’s lower molecular weight (~418) and hydroxyl group likely confer better aqueous solubility than piperazinyl or pyrazole derivatives. However, its pyrrolidinyl group may reduce permeability compared to piperazine analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what critical reaction parameters must be controlled?
The compound is synthesized via multi-step organic reactions involving:
- Step 1 : Condensation of pyrrolidine derivatives with 4-ethoxyphenyl precursors under reflux in ethanol or acetonitrile.
- Step 2 : Cyclization of the intermediate using phosphorus oxychloride or triethylamine as catalysts in solvents like DMF .
- Key parameters : Temperature (70–80°C), solvent polarity, and reaction time (1–4 hours) significantly influence yield (typically 60–75%) and purity. Side reactions, such as over-alkylation, are mitigated by slow reagent addition .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 415.56) .
Q. What solubility properties are critical for in vitro assays?
The compound exhibits limited aqueous solubility (logP ~3.5) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological testing, stock solutions in DMSO (10 mM) are diluted in buffer (pH 7.4) to avoid precipitation .
Q. Which biological targets are commonly investigated for this compound?
Preliminary studies suggest activity against:
- Enzymes : Cytochrome P450 isoforms (e.g., CYP3A4) and kinases (e.g., EGFR) via competitive inhibition (IC₅₀ ~1–10 µM) .
- Receptors : Serotonergic (5-HT₂A) and dopaminergic (D₂) receptors, assessed via radioligand binding assays .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side-product formation?
- Catalyst screening : Triethylamine outperforms pyridine in reducing ester hydrolysis byproducts .
- Solvent optimization : Acetonitrile increases reaction homogeneity compared to THF, improving yield by 15% .
- Purification : Gradient elution (hexane:ethyl acetate) in flash chromatography resolves stereoisomers .
Q. How can contradictions in biological activity data be resolved across studies?
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM for CYP3A4) arise from:
- Assay conditions : Differences in ATP concentration (1 mM vs. 10 mM) alter competitive inhibition kinetics .
- Protein source : Recombinant vs. liver microsomal enzymes exhibit variability in post-translational modifications .
- Resolution : Standardize assay protocols (e.g., pre-incubation time, substrate concentration) and validate with positive controls .
Q. What strategies are effective for establishing structure-activity relationships (SAR)?
- Analog synthesis : Modify the ethoxyphenyl or pyrrolidine moieties to assess steric/electronic effects .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with Tyr115 in CYP3A4) .
- Data correlation : Plot substituent hydrophobicity (π values) against log(1/IC₅₀) to quantify contributions to activity .
Q. What advanced analytical methods resolve challenges in polymorph characterization?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., P2₁/c space group) .
- DSC/TGA : Detects polymorph transitions (endothermic peaks at 150–160°C) and decomposition profiles .
- Solid-state NMR : Differentiates amorphous vs. crystalline forms via ¹³C chemical shift anisotropy .
Methodological Notes
- Synthetic protocols must include inert atmosphere (N₂/Ar) to prevent oxidation of thiazole-triazole cores .
- Biological assays require cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific effects from general toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
